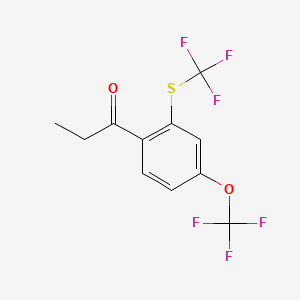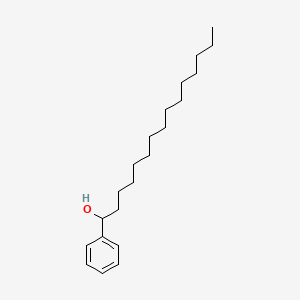
1-Phenylpentadecan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylpentadecan-1-ol is an organic compound classified as an alcohol. It consists of a phenyl group attached to a pentadecane chain with a hydroxy group at the terminal carbon. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenylpentadecan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with pentadecanal. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of phenylpentadecene. This process uses a metal catalyst such as palladium on carbon and hydrogen gas under high pressure and temperature conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenylpentadecan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-phenylpentadecanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 1-phenylpentadecane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide, forming 1-phenylpentadecyl chloride or bromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products:
Oxidation: 1-Phenylpentadecanoic acid.
Reduction: 1-Phenylpentadecane.
Substitution: 1-Phenylpentadecyl chloride or bromide.
Applications De Recherche Scientifique
1-Phenylpentadecan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotective research.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Phenylpentadecan-1-ol involves its interaction with cellular membranes and proteins. The hydroxy group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. In neuroprotective research, it has been shown to modulate signaling pathways, such as the calpain-mediated cleavage of striatal-enriched protein tyrosine phosphatase and the activation of p38 mitogen-activated protein kinase .
Comparaison Avec Des Composés Similaires
1-Phenylpentadecan-1-ol can be compared with other long-chain alcohols and phenyl-substituted compounds:
1-Pentadecanol: Similar in structure but lacks the phenyl group, making it less hydrophobic and less reactive in certain chemical reactions.
1-Phenyltridecanol: Shorter chain length, resulting in different physical properties and reactivity.
1-Phenylhexadecanol: Longer chain length, which may affect its solubility and interaction with biological membranes.
Uniqueness: this compound’s unique combination of a long alkyl chain and a phenyl group provides it with distinct hydrophobic and hydrophilic properties, making it versatile in various applications.
Propriétés
Numéro CAS |
1851-98-5 |
|---|---|
Formule moléculaire |
C21H36O |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
1-phenylpentadecan-1-ol |
InChI |
InChI=1S/C21H36O/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-21(22)20-17-14-13-15-18-20/h13-15,17-18,21-22H,2-12,16,19H2,1H3 |
Clé InChI |
PJPWREUFKLTREV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




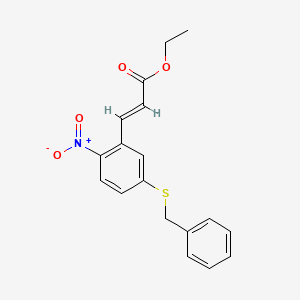

![9-Tert-butyl 2-methyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-2,9-dicarboxylate](/img/structure/B14045420.png)


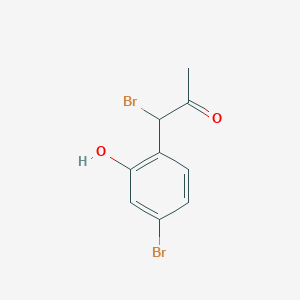
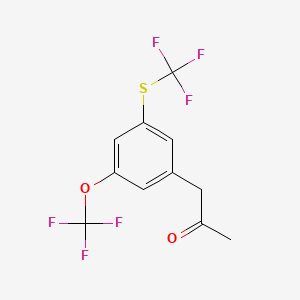
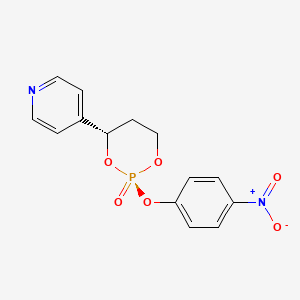
![1-[2,2-bis(trifluoromethylsulfonyl)ethyl]-2-fluoropyridin-1-ium](/img/structure/B14045445.png)
